Recombinant Protein A, 41kDa
Description
Contextual Significance of Recombinant Protein A as a Research Tool
Recombinant Protein A stands as a cornerstone in academic research, primarily due to its remarkable ability to bind with high affinity to the Fc region of immunoglobulins (IgG) from a multitude of mammalian species. prospecbio.comsigmaaldrich.com This specific interaction forms the basis of its widespread use in the purification of polyclonal and monoclonal IgG-type antibodies. sigmaaldrich.com The high affinity of Protein A for IgG is leveraged in various crucial research applications, including the purification of IgG, IgG fragments containing the Fc region, and specific IgG subclasses. sigmaaldrich.com
The utility of Recombinant Protein A is most prominent in affinity chromatography, where the protein is immobilized on a solid support matrix, such as Sepharose or magnetic microparticles. sigmaaldrich.comgoogle.com This technique allows for the efficient separation and purification of antibodies from complex mixtures like serum, ascites fluid, or cell culture supernatants. sigmaaldrich.comgoogle.com Beyond purification, Protein A is integral to immunoassays and immunoprecipitation techniques, where it is used to capture and isolate specific antigen-antibody complexes. resynbio.comresynbio.com The capacity to produce large quantities of high-purity recombinant proteins has been revolutionary for diagnostic testing, providing consistent and reliable reagents for assays like the enzyme-linked immunosorbent assay (ELISA). betalifesci.com The specificity of the Protein A-IgG interaction allows researchers to obtain highly pure antibody preparations, which are essential for a vast array of downstream applications, from basic research to the development of diagnostics. betalifesci.comgoogle.com
The binding affinity of Protein A varies between IgG subclasses and species, a critical consideration for researchers when designing purification strategies. The table below, compiled from various publications, illustrates the relative binding strengths.
Table 1: Relative Binding Strengths of Protein A to Various Immunoglobulins This interactive table summarizes the binding affinity of Protein A to different antibody species and subclasses. A stronger binding is indicated by more '+' signs.
| Species | Subclass | Relative Binding Strength to Protein A |
|---|---|---|
| Human | IgG1 | ++++ |
| IgG2 | ++++ | |
| IgG3 | -- | |
| IgG4 | ++++ | |
| IgA | Variable | |
| IgE | Variable | |
| IgM | Variable | |
| Rabbit | IgG | ++++ |
| Pig | IgG | +++ |
| Guinea Pig | IgG1 | ++++ |
| IgG2 | ++++ | |
| Mouse | IgG1 | + |
| IgG2a | ++++ | |
| IgG2b | +++ | |
| IgG3 | ++ | |
| Rat | IgG1 | -- |
| IgG2a | -- | |
| IgG2b | + | |
| IgG2c | +++ | |
| Cow | IgG | + |
| Goat | IgG | + |
(Source: Adapted from competitive ELISA data. sigmaaldrich.com)
Historical Development and Evolution of Recombinant Protein A Production and Application in Research
The journey to the widespread use of Recombinant Protein A is rooted in the broader history of recombinant DNA technology, which has transformed biotechnology since its inception. biomatik.com The groundwork was laid by fundamental discoveries in molecular biology, including solving the structure of the DNA double helix and deciphering the genetic code. peakproteins.com The advent of recombinant DNA technology in the 1970s, marked by the ability to join DNA molecules from different sources, was a pivotal moment. biomatik.comevitria.com This led to the creation of the first recombinant DNA molecule in 1972 by Paul Berg and his colleagues. biomatik.compeakproteins.com
The production of recombinant proteins on a larger scale became a reality with the development of expression systems. evitria.com The first functional recombinant protein was produced in 1977, and a significant milestone was achieved in 1982 with the U.S. approval of recombinant human insulin (B600854) for diabetes treatment. evitria.com Before this, essential proteins like insulin were laboriously extracted from animal tissues, an expensive and time-consuming process that often resulted in batch-to-batch variability and issues with purity. evitria.comeuropeanpharmaceuticalreview.com Recombinant technology offered a way to produce large volumes of proteins with high consistency, purity, and cost-effectiveness. biomatik.comevitria.com
The evolution of recombinant protein production involved refining several key steps: cloning the gene of interest into an expression vector, introducing the vector into a suitable host organism (such as Escherichia coli bacteria or mammalian cell lines), and then purifying the expressed protein. evitria.commdpi.com Over the past decades, these technologies have continuously evolved, integrating innovations in metabolic engineering, fermentation technology, and high-throughput screening to improve efficiency and yield. mdpi.comresearchgate.net This progress enabled the production of not just therapeutic proteins but also complex research tools like Recombinant Protein A, tailored for specific applications. europeanpharmaceuticalreview.comnih.gov
Table 2: Key Milestones in the Development of Recombinant Protein Technology This table outlines the major historical events that paved the way for the production of advanced research tools like Recombinant Protein A.
| Year | Milestone | Significance |
|---|---|---|
| 1953 | Discovery of DNA double helix structure | Provided the fundamental understanding of genetic material. peakproteins.com |
| 1967 | Isolation of DNA ligase | Enabled the joining of DNA fragments, a key step in creating recombinant DNA. peakproteins.com |
| 1972 | Creation of the first recombinant DNA molecule | Demonstrated the feasibility of combining DNA from different organisms. biomatik.comevitria.com |
| 1976 | First recombinant expression in E. coli | Genentech produced the human protein Somatostatin, establishing bacteria as a viable expression host. europeanpharmaceuticalreview.com |
| 1977 | Production of the first functional recombinant protein | A crucial step towards the practical application of the technology. evitria.com |
| 1982 | FDA approval of recombinant human insulin | The first recombinant protein approved for therapeutic use, highlighting the technology's impact. betalifesci.comevitria.com |
| 1980s | Development of eukaryotic expression systems | Systems using yeast and insect cells allowed for the production of more complex proteins. europeanpharmaceuticalreview.com |
Overview of Recombinant Protein A, 41kDa, within the Landscape of Engineered Ligands
This compound, is a specifically engineered version of the native Protein A found in the cell wall of the bacterium Staphylococcus aureus. prospecbio.comgoogle.com The native protein has a molecular weight of approximately 42 kDa and possesses five homologous IgG binding domains (E, D, A, B, C) as well as other regions, including a cell-wall anchoring domain. sinobiological.com The 41kDa recombinant variant is the result of genetic engineering designed to optimize its function as an affinity ligand for antibody purification. prospecbio.com
In producing the 41kDa version, the gene sequence is modified to remove non-essential or problematic regions. prospecbio.com Specifically, the cell wall binding region, albumin binding region, and other non-specific binding sites are eliminated. prospecbio.com This engineering ensures maximum specific binding to the Fc region of IgG, thereby increasing the purity of the final antibody product. prospecbio.com The resulting polypeptide chain, typically produced in E. coli, contains the essential IgG-binding domains and has a molecular mass of about 41 kDa. prospecbio.comgoogle.com This engineered protein can be covalently linked to chromatography supports, which increases its stability and reduces leaching from the support matrix during the purification process. resynbio.comresynbio.com
The development of the 41kDa Recombinant Protein A is part of a broader trend in creating engineered affinity ligands. Researchers continuously seek to improve purification processes by designing ligands with enhanced properties. nih.gov Strategies include introducing mutations, such as histidine substitutions, to create pH-sensitive ligands that allow for the elution of bound antibodies under milder conditions, which helps to preserve the integrity and activity of the purified antibodies. nih.gov These efforts place the 41kDa Protein A within a landscape of sophisticated, purpose-built tools designed for high-performance bioseparation in academic and industrial research.
Table 3: Properties of this compound This table details the key characteristics of the 41kDa engineered variant of Protein A.
| Property | Description | Source |
|---|---|---|
| Source Organism (Recombinant) | Escherichia Coli | prospecbio.com |
| Molecular Mass | ~41 kDa | prospecbio.comresynbio.com |
| Structure | Polypeptide chain containing engineered IgG-binding domains of Staphylococcal Protein A. | prospecbio.com |
| Key Modifications | Elimination of cell wall binding region, albumin binding region, and other non-specific binding regions. | prospecbio.com |
| Purity | Typically greater than 98% as determined by SDS-PAGE & RP-HPLC. | prospecbio.com |
| Primary Application | Affinity purification of immunoglobulins (IgG), Immunoprecipitation. | resynbio.com |
| Binding Specificity | Binds to the Fc region of immunoglobulins. | prospecbio.com |
Properties
formulation |
Sterile Filtered White lyophilized (freeze-dried) powder. The protein was lyophilized from a concentrated (1mg/ml) solution containing no additives. |
|---|---|
Key on ui product background |
Protein A is a wall-anchored protein of S. aureus that binds the Fc portion of immunoglobulin G (IgG) and coats the surface of the bacterium with IgG molecules that are in the incorrect orientation to be recognized by the neutrophil Fc receptor.Protein A is a 42 kDa surface protein originally found in the cell wall of the bacteria Staphylococcus aureus. It is encoded by the spa gene and its regulation is controlled by DNA topology, cellular osmolarity, and a two-component system called ArlS-ArlR. It has found use in biochemical research because of its ability to bind immunoglobulins. It is composed of five homologous Ig-binding domains that fold into a three-helix bundle. Each domain is able to bind proteins from many mammalian species, most notably IgGs. It binds the heavy chain within the Fc region of most immunoglobulins and also within the Fab region in the case of the human VH3 family. Through these interactions in serum, where IgG molecules are bound in the wrong orientation (in relation to normal antibody function), the bacteria disrupts opsonization and phagocytosis. |
Key on ui product memo |
Protein A, 41kDa; Recombinant Staphylococcal Protein A 41kDa |
Key on ui product type |
Protein/Antibody Purification |
Purity |
Greater than 98.0% as determined by SDS-PAGE & RP-HPLC. |
source |
E.coli |
storage |
Protein-A should be stored at all times at 4°C. |
Synonym |
Immunoglobulin G-binding protein A, IgG-binding protein A, Staphylococcal protein A, SPA. |
usage |
For Research Use Only |
Origin of Product |
United States |
Molecular Biology and Expression Systems for Recombinant Protein A, 41kda
Gene Cloning and Expression Vector Design for Recombinant Protein A, 41kDa
The production of this compound, begins with the design and construction of an appropriate expression vector. This involves strategic gene synthesis, codon optimization, and the incorporation of affinity tags to facilitate purification.
Strategic Considerations for Gene Synthesis and Codon Optimization
The gene encoding the 41kDa Recombinant Protein A is synthetically designed to typically include four to five IgG-binding domains. The native Protein A from Staphylococcus aureus has five homologous IgG-binding domains (E, D, A, B, and C) and a C-terminal cell wall anchoring region. For the recombinant 41kDa version, the gene is engineered to exclude the cell wall binding domain to prevent nonspecific binding and enhance solubility.
Codon optimization is a critical step to ensure high-level expression of the synthetic gene in the chosen host system. The codon usage of the native S. aureus gene, which is AT-rich, is often not optimal for expression in common recombinant hosts like Escherichia coli, which has a more GC-rich genome. Therefore, the DNA sequence is altered to match the codon bias of the expression host without changing the amino acid sequence of the protein. This process enhances translational efficiency and can prevent issues such as premature translation termination and protein misfolding.
| Parameter | Native S. aureus Gene | Codon-Optimized Gene for E. coli |
| Codon Adaptation Index (CAI) | Low | High (>0.8) |
| GC Content | ~33% | ~50-60% |
| "Rare" Codons | Frequent | Minimized |
Design of Affinity Tags and Fusion Constructs for this compound Expression
To simplify the purification process, a gene encoding an affinity tag is often fused to the N- or C-terminus of the Protein A gene. The choice of tag depends on the desired purification strategy and the properties of the target protein.
Polyhistidine-tag (His-tag): This is the most common tag, consisting of six to ten consecutive histidine residues. It allows for efficient purification using immobilized metal affinity chromatography (IMAC). The small size of the His-tag generally does not interfere with the structure and function of Protein A.
Glutathione-S-transferase (GST) tag: This larger tag can enhance the solubility of the recombinant protein. Purification is achieved using glutathione-immobilized resins.
Maltose-binding protein (MBP) tag: Similar to GST, MBP is a large tag that can improve solubility. Purification is performed on amylose (B160209) resin.
A protease cleavage site (e.g., for thrombin or TEV protease) is often included between the affinity tag and the Protein A sequence to allow for the removal of the tag after purification if required.
Host Cell Systems for this compound Production
The choice of the host cell system is a crucial factor that influences the yield, cost, and post-translational modifications of the recombinant protein.
Prokaryotic Expression Systems (e.g., Escherichia coli) for this compound
Escherichia coli is the most widely used host for the production of this compound, due to its rapid growth, well-understood genetics, and cost-effective cultivation. sinobiological.comabyntek.com Expression is typically driven by strong, inducible promoters such as the T7 promoter in conjunction with strains like BL21(DE3). sinobiological.com
One of the main challenges in E. coli expression is the potential formation of insoluble aggregates known as inclusion bodies. researchgate.net Optimization of expression conditions, such as lowering the induction temperature and inducer concentration, can help to increase the yield of soluble and active protein.
| Expression Host | Typical Yield of Soluble Protein A (41kDa) | Advantages | Disadvantages |
| Escherichia coli | 50-500 mg/L | High yield, low cost, rapid expression | Inclusion body formation, lack of post-translational modifications |
Eukaryotic Expression Systems (e.g., Pichia pastoris, Mammalian Cells, Insect Cells) for this compound
Eukaryotic systems are utilized when post-translational modifications, such as glycosylation, are desired, although native Protein A is not glycosylated. These systems offer advantages in protein folding and secretion.
Pichia pastoris : This methylotrophic yeast is an excellent system for high-level production of secreted proteins. nih.govresearchgate.net It combines the ease of genetic manipulation of a microorganism with the capacity for some eukaryotic post-translational modifications. researchgate.net Expression is often driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. oulu.fi P. pastoris can secrete high levels of correctly folded and active Recombinant Protein A into the culture medium, simplifying downstream purification. nih.gov
| Expression Host | Typical Yield of Secreted Protein A | Advantages | Disadvantages |
| Pichia pastoris | 100-1000 mg/L | High secretion levels, proper folding, some PTMs, high-density culture | Methanol induction can be hazardous, different glycosylation pattern from mammals |
Mammalian Cells : Cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are the gold standard for producing therapeutic proteins that require complex and human-like post-translational modifications. cytion.comthermofisher.comevitria.com While native Protein A is not glycosylated, expressing it in mammalian cells ensures proper folding and can be advantageous for certain applications. Both transient and stable expression strategies can be employed. thermofisher.com
| Expression Host | Typical Yield of Secreted Protein A | Advantages | Disadvantages |
| Mammalian Cells (CHO, HEK293) | 20-200 mg/L | Human-like PTMs, proper folding, secretion | Lower yield, high cost, slow growth |
Insect Cells : The baculovirus expression vector system (BEVS) in insect cell lines like Sf9 and Hi-5 is a powerful tool for producing high levels of recombinant proteins. sinobiological.comthermofisher.com This system is known for its high capacity for protein folding and post-translational modifications that are more similar to mammalian cells than those in yeast. uni-wuerzburg.de
| Expression Host | Typical Yield of Protein A | Advantages | Disadvantages |
| Insect Cells (Sf9, Hi-5) | 10-100 mg/L | High expression levels, complex PTMs, proper folding | More complex and time-consuming than prokaryotic systems |
Cell-Free Expression Systems for this compound
Cell-free protein synthesis (CFPS) is an in vitro method that utilizes cell extracts containing the necessary machinery for transcription and translation. sigmaaldrich.comwikipedia.orgthermofisher.com This system allows for rapid protein production without the need for cell culture. wikipedia.org It is particularly useful for the production of proteins that are toxic to host cells. The open nature of the system allows for the direct manipulation of the reaction environment to optimize protein folding and the incorporation of non-natural amino acids. wikipedia.org
| Expression System | Typical Yield of Protein A | Advantages | Disadvantages |
| Cell-Free (E. coli extract) | 0.1-1 mg/mL | Rapid expression, production of toxic proteins, easy to modify | High cost, lower overall yield compared to in vivo systems |
Strategies for Enhanced Expression and Solubility of this compound
The production of Recombinant Protein A, a 41kDa protein, in microbial systems often requires strategic optimization to achieve high yields of soluble and functional protein. Challenges such as the formation of insoluble inclusion bodies and cellular toxicity can be mitigated through a multi-faceted approach involving genetic modification of the expression host, precise control of culture conditions, and advanced protein targeting strategies.
Genetic modification of the expression host, typically Escherichia coli, is a cornerstone for enhancing the production of challenging recombinant proteins. These strategies focus on creating a cellular environment more conducive to the correct folding and accumulation of the target protein.
One common approach is the use of specialized E. coli strains derived from BL21(DE3). Mutant strains such as C41(DE3) and C43(DE3), often referred to as "Walker strains," possess mutations that reduce the translational efficiency of the T7 RNA polymerase. nih.gov This lowered rate of protein synthesis can prevent the overwhelming of the cellular folding machinery, thereby reducing the likelihood of aggregation and increasing the yield of soluble protein. nih.gov For secreted proteins, strains like C41(DE3) have demonstrated higher production levels compared to their parent strain, BL21(DE3). nih.gov
Classical mutagenesis, using chemical mutagens or transposons, offers a method for generating novel production strains without prior knowledge of specific genetic targets. nih.gov Chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or ethyl methanesulfonate (EMS) induce random point mutations throughout the bacterial genome. nih.govmdpi.com Subsequent high-throughput screening can then identify mutant clones with significantly improved expression characteristics for the 41kDa Recombinant Protein A. nih.gov Similarly, insertional mutagenesis using elements like the Tn5 transposon can be employed to generate libraries of mutants, which can then be screened for enhanced production phenotypes. nih.gov
These targeted and random engineering strategies create robust host systems tailored for the high-level production of specific proteins like the 41kDa Recombinant Protein A.
| Strain Type | Parent Strain | Key Characteristics | Application for Recombinant Protein A (41kDa) |
| BL21(DE3) Derivatives | BL21(DE3) | Mutations reduce T7 RNA polymerase activity, lowering translation rates. nih.gov | Alleviates toxicity and improves solubility of high-expressed proteins. nih.gov |
| Chemically Mutated Strains | Various | Random point mutations induced by agents like NTG or EMS. nih.govmdpi.com | Generation of novel phenotypes with enhanced protein production capabilities. nih.gov |
| Transposon Mutagenesis Strains | Various | Random gene disruption via insertional elements. nih.gov | Screening for variants with increased accumulation of the target protein. nih.gov |
The environment in which the host cells grow and express the recombinant protein plays a critical role in determining both the yield and the solubility of the final product. Fine-tuning culture parameters is essential for maximizing the output of soluble 41kDa Recombinant Protein A.
Key factors that are frequently optimized include post-induction temperature, the concentration of the inducer (commonly Isopropyl β-D-1-thiogalactopyranoside, IPTG), and the duration of the induction phase. nih.gov Lowering the post-induction temperature (e.g., to 16-25°C) is a widely used strategy to slow down the rate of protein synthesis, which in turn can promote proper folding and reduce aggregation into inclusion bodies. researchgate.netresearchgate.net The concentration of IPTG can also be titrated; while a range of 0.1 to 1.0 mM is often effective, the optimal concentration can be protein-specific. youtube.comnih.gov For some systems, concentrations as high as 0.5 mM IPTG at 37°C for 6 hours have proven optimal. nih.gov
Response Surface Methodology (RSM) is a statistical approach that allows for the simultaneous optimization of multiple variables, such as IPTG concentration, pre-induction optical density (OD600), temperature, and post-induction time. tbzmed.ac.ir This method can identify complex interactions between factors, leading to significant improvements in protein yield. tbzmed.ac.ir For example, an optimized condition might involve induction at a specific cell density (e.g., OD600 of 0.8) with a moderate IPTG concentration (e.g., 0.49 mM) at a reduced temperature (e.g., 23°C) for an extended period (e.g., 24 hours). tbzmed.ac.ir
| Parameter | Range/Conditions Explored | General Effect on Expression/Solubility of Recombinant Protein A (41kDa) |
| Temperature | 16°C - 37°C | Lower temperatures generally slow protein synthesis, promoting proper folding and increasing solubility. researchgate.netresearchgate.netnih.gov |
| Inducer (IPTG) Conc. | 0.1 mM - 1.0 mM | Optimal concentration is protein-dependent; titration is necessary to balance high expression with solubility. youtube.comnih.gov |
| Induction Duration | A few hours to overnight | Longer induction at lower temperatures can increase the yield of soluble protein. nih.govtbzmed.ac.ir |
| Cell Density (OD600) at Induction | Variable (e.g., 0.6 - 1.0) | Inducing at an optimal cell density ensures the culture is healthy and capable of high-level protein production. tbzmed.ac.ir |
| Media Composition | Standard vs. Enriched/Optimized | Supplementation with components like glycerol or specific salts can enhance yield and secretion. nih.gov |
Targeting Recombinant Protein A to the periplasmic space or secreting it into the culture medium offers significant advantages over cytoplasmic expression. The periplasm provides a more oxidative environment, which is conducive to the formation of correct disulfide bonds, a critical step for the proper folding of many proteins. nih.govnih.govresearchgate.net Furthermore, localizing the protein outside the cytoplasm simplifies downstream purification processes and reduces exposure to cytoplasmic proteases. nih.govdntb.gov.ua
The most common strategy for periplasmic targeting is the fusion of an N-terminal signal peptide to the target protein. frontiersin.org This signal sequence directs the unfolded protein to a translocation machinery, such as the general secretory (Sec) or twin-arginine translocation (Tat) pathway, which transports it across the inner membrane. nih.govnih.gov The choice of signal peptide can significantly influence the efficiency of translocation and, consequently, the final yield of periplasmic protein. frontiersin.org
For secretion directly into the culture medium, one-step or two-step mechanisms can be employed. nih.gov Two-step secretion first involves transport to the periplasm, followed by release through the outer membrane, which can sometimes occur through induced "leakiness" of the outer membrane. nih.gov One-step systems, such as the Type I Secretion System (T1SS) from uropathogenic E. coli (e.g., the HlyA system), transport the protein directly from the cytoplasm to the extracellular space, bypassing the periplasm entirely. nih.gov
Fusion of the 41kDa Recombinant Protein A to carrier proteins or tags like Outer membrane protein A (OmpA), Outer membrane protein F (OmpF), or Osmotically-inducible protein Y (OsmY) can also facilitate its secretion. nih.gov However, the size of the fusion partner can impact secretion efficiency; for instance, the larger OmpF (41 kDa) may have a less favorable effect on secretion compared to smaller fusion partners. nih.gov
| System/Strategy | Mechanism | Key Features | Application for Recombinant Protein A (41kDa) |
| Periplasmic Targeting (Sec/Tat) | Utilizes N-terminal signal peptides to cross the inner membrane. nih.govfrontiersin.org | Oxidative environment promotes disulfide bond formation; simplifies purification. nih.govresearchgate.net | Ideal for ensuring proper folding if Protein A contains disulfide bridges. |
| Type I Secretion System (T1SS) | Direct transport from cytoplasm to the medium, bypassing the periplasm. nih.gov | Reduces cellular stress compared to systems that rely on outer membrane permeabilization. nih.gov | A potential strategy for high-level extracellular production. |
| Carrier Protein Fusion (e.g., OmpA, OsmY) | Fusion to a naturally secreted protein facilitates transport out of the cell. nih.gov | The choice and size of the carrier protein can affect secretion efficiency. nih.gov | Can be used to drive the secretion of Protein A into the culture medium. |
Purification and Downstream Processing Methodologies for Recombinant Protein A, 41kda
Principles and Optimization of Affinity Chromatography for Recombinant Protein A, 41kDa
Affinity chromatography is the cornerstone of Recombinant Protein A purification, leveraging the protein's inherent biological function for its isolation. bio-rad.com The principle lies in the specific, reversible binding interaction between the immobilized ligand and its binding partner. bio-rad.com For purifying antibodies, Recombinant Protein A is the immobilized ligand; however, when purifying Recombinant Protein A itself, a different affinity strategy is required, often involving ligands that bind to an affinity tag fused to the recombinant protein. promega.com
Optimization of this process is critical to maximize yield and purity. navigo-proteins.com Key parameters that are fine-tuned include the composition of binding and elution buffers, pH, and flow rates. bestchrom.com For instance, the binding of immunoglobulins to Protein A is typically optimal at a pH range of 8-9. bio-rad-antibodies.com The process generally involves four main stages: equilibration of the column, loading of the sample containing the target protein, washing away unbound contaminants, and finally, eluting the purified protein. promega.combestchrom.com
Table 1: General Parameters for Affinity Chromatography of Tagged Recombinant Protein A
| Parameter | Condition | Purpose |
|---|---|---|
| Equilibration Buffer | Phosphate-buffered saline (PBS), pH 7.0–7.4 | Prepares the column for sample loading and optimal binding. bestchrom.com |
| Sample Loading | Low to moderate flow rate (e.g., 100–240 cm/h) | Allows sufficient residence time for the protein to bind to the ligand. bestchrom.com |
| Wash Buffer | 5–10 column volumes of binding buffer | Removes non-specifically bound impurities. bestchrom.com |
| Elution Buffer | Low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5–3.5) or competitive ligand | Disrupts the binding interaction to release the target protein. bestchrom.combio-rad-antibodies.com |
| Neutralization | 1 M Tris, pH 8.0–9.0 | Immediately raises the pH of the eluate to prevent denaturation of the protein. bestchrom.combio-rad-antibodies.com |
The design of the ligand and its method of attachment to the chromatography matrix are crucial for the efficiency of affinity purification. navigo-proteins.com For the purification of Recombinant Protein A, which is itself a ligand, an affinity tag is often genetically engineered onto the protein. promega.com Common tags include the polyhistidine-tag (His-tag), which binds to immobilized metal ions like Nickel (Ni²⁺). cube-biotech.com
Recombinant forms of Protein A are often engineered to facilitate controlled immobilization. sigmaaldrich.com For example, a C-terminal cysteine can be added to the protein sequence. sigmaaldrich.comnih.gov This allows for a site-specific, covalent attachment to an activated support matrix, such as agarose (B213101) beads bearing iodoacetyl groups. nih.gov This oriented immobilization ensures that the functional domains of the protein are accessible for binding, which can significantly improve the binding capacity of the resin. nih.govdntb.gov.ua
Common immobilization chemistries include:
Amine-reactive supports: These supports, such as NHS-activated agarose, react with primary amines on the protein to form stable amide bonds. thermofisher.comthermofisher.com
Sulfhydryl-reactive supports: Supports like SulfoLink Coupling Resin react specifically with sulfhydryl groups (from cysteine residues), allowing for site-directed immobilization. thermofisher.comthermofisher.com
The elution step involves disrupting the interaction between the Recombinant Protein A and the affinity ligand to release the purified protein. youtube.com The most common strategy for eluting antibodies from a Protein A column is to lower the pH. nih.gov A typical elution buffer is 0.1 M sodium citrate (B86180) or glycine (B1666218) at a pH between 3.0 and 3.5. bestchrom.combio-rad-antibodies.com This acidic environment protonates key residues involved in the binding interaction, causing the antibody to dissociate from the Protein A ligand. nih.gov
However, exposing proteins to low pH can lead to aggregation and denaturation. nih.govfrontiersin.org Therefore, it is critical to neutralize the eluate immediately by collecting it into a tube containing a neutralization buffer, such as 1 M Tris-HCl, pH 8.0-9.0. bestchrom.combio-rad-antibodies.com
Alternative, milder elution strategies are being developed to protect pH-sensitive proteins. navigo-proteins.com These can include:
pH Shift Elution: Using specific amino acid-based elution buffers (e.g., containing leucine, glycine, or serine) can create a milder elution environment, raising the final pH of the eluted pool to as high as 7.2. frontiersin.org
Competitive Elution: If using an affinity tag like a His-tag, elution is achieved by introducing a high concentration of a competitive molecule, such as imidazole, which displaces the tagged protein from the immobilized metal ions. promega.de
Table 2: Comparison of Elution Buffers for Protein A Affinity Chromatography
| Elution Buffer | pH Range | Mechanism | Key Consideration |
|---|---|---|---|
| 0.1 M Sodium Citrate | 3.0 - 6.0 | Low pH disruption | Widely used, effective, but can cause aggregation. bio-rad-antibodies.comnih.gov |
| 0.1-0.2 M Glycine/HCl | 2.5 - 3.0 | Low pH disruption | Strong elution, requires rapid neutralization. bestchrom.combio-rad-antibodies.com |
| Amino Acid Buffers (e.g., Leucine-HCl) | 3.5 (initial) | pH shift | Milder elution, increases final eluate pH, enhancing stability. frontiersin.org |
| Imidazole (for His-tagged Protein A) | ~7.4 | Competitive displacement | Non-pH based, very mild, specific for His-tagged proteins. promega.de |
Multi-step Purification Strategies for High Purity this compound
While affinity chromatography provides a high degree of purification in a single step, achieving the stringent purity levels required for many applications often necessitates additional purification steps. news-medical.netproteogenix.science A multi-step strategy typically follows the initial affinity capture step to remove remaining impurities, such as host cell proteins, nucleic acids, and protein aggregates. avantorsciences.com
Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge at a specific pH. nih.govreachdevices.com It is a powerful second step after affinity chromatography. thermofisher.com Proteins are loaded onto a column containing a charged stationary phase. reachdevices.com Anion exchangers have a positive charge and bind negatively charged proteins, while cation exchangers have a negative charge and bind positively charged proteins. proteogenix.science
For Recombinant Protein A, the choice of IEX mode depends on its isoelectric point (pI) and the pH of the buffer. sinobiological.com By selecting a buffer pH above the pI, the protein will have a net negative charge and bind to an anion exchange resin. reachdevices.com Conversely, a pH below the pI will result in a net positive charge, allowing it to bind to a cation exchange resin. reachdevices.com Elution is typically achieved by increasing the salt concentration of the buffer or by changing the pH, which disrupts the electrostatic interactions. reachdevices.com IEX is effective at removing charged impurities and can also separate protein variants. proteogenix.science
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic size. chromatographyonline.comlongdom.org This technique is an essential polishing step, particularly for removing aggregates (dimers, trimers, and larger multimers) that may have formed during previous purification steps or during storage. chromatographyonline.comnih.gov
The chromatography column is packed with porous beads. thermofisher.com Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. longdom.org The smaller monomeric Recombinant Protein A can enter the pores, increasing its path length and causing it to elute later. chromatographyonline.com SEC is performed under non-denaturing conditions and also serves as an effective method for buffer exchange. nih.gov
Hydrophobic Interaction Chromatography (HIC) separates proteins based on the hydrophobicity of their surface. bio-works.combio-rad.com It is a complementary technique to IEX and SEC and is often used as an intermediate or polishing step. proteogenix.sciencenih.gov
Proteins are loaded onto the HIC column in a buffer with a high salt concentration (e.g., containing ammonium (B1175870) sulfate). proteogenix.science This high salt concentration enhances hydrophobic interactions, causing the hydrophobic regions on the protein surface to bind to the hydrophobic ligands on the chromatography resin. bio-works.com Elution is achieved by decreasing the salt concentration in a gradient, which weakens the hydrophobic interactions and releases the proteins in order of increasing hydrophobicity. bio-works.combio-rad.com HIC is particularly effective at removing protein aggregates, which are often more hydrophobic than the corresponding monomer. proteogenix.science
Advanced Recovery and Refolding Techniques for this compound
High-level expression of recombinant proteins frequently leads to the formation of inclusion bodies. nih.gov While this can simplify initial isolation due to their density and size, it necessitates subsequent complex processing steps to obtain the correctly folded, active protein. bio-rad.com The recovery process involves two primary stages: solubilization of the aggregated protein from the inclusion bodies and refolding of the denatured protein into its native, functional conformation. biotechrep.ir
A variety of advanced techniques have been developed to optimize these stages, moving beyond simple dilution and dialysis to more controlled and efficient methods. These include on-column refolding, stepwise dialysis, and the strategic use of chemical additives to facilitate correct folding and prevent aggregation. biotechrep.irlbl.gov
One significant challenge in refolding is the competition between correct intramolecular folding and undesirable intermolecular aggregation. nih.gov Protein aggregation is a concentration-dependent process, often favored at higher protein concentrations, which can drastically reduce the yield of the final product. nih.gov Advanced techniques aim to shift this balance towards proper folding.
On-Column Refolding
On-column, or matrix-assisted, refolding is a powerful technique that combines purification and refolding into a single chromatographic step. bio-rad.comlbl.gov This method involves immobilizing the denatured Recombinant Protein A (41kDa) onto a chromatography resin, followed by a gradual change in buffer conditions on the column to induce refolding.
The process typically begins with the solubilization of inclusion bodies in a strong denaturant, such as urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl), to unfold the protein completely. bio-rad.com This solubilized, denatured protein is then loaded onto an affinity chromatography column, often a Nickel-NTA (nitrilotriacetic acid) column for His-tagged proteins. bio-rad.com
Once the protein is bound to the resin, a refolding buffer is passed through the column. This buffer has a lower concentration of the denaturant, and its composition is designed to promote the native structure of Protein A. A key advantage of this method is that the immobilization of protein molecules on the matrix separates them from each other, thereby minimizing the risk of intermolecular aggregation during the refolding process. nih.gov
A gradient wash is often employed, where the concentration of the denaturant is gradually decreased. This slow removal of the denaturing agent allows the protein to refold in a more controlled manner. biotechrep.ir The refolding buffer may also contain additives such as L-arginine to further suppress aggregation and a redox system like reduced and oxidized glutathione (B108866) (GSH/GSSG) to facilitate the correct formation of disulfide bonds, if any. researchgate.net
The final step involves eluting the now refolded and purified Recombinant Protein A from the column. bio-rad.com This technique is not only efficient in terms of time and resources but can also lead to higher recovery yields of active protein compared to traditional methods. biotechrep.ir For instance, a study on a similarly sized protein demonstrated a refolding efficiency of approximately 12% using an on-column method. biotechrep.ir
| Refolding Method | Key Principle | Typical Refolding Efficiency (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| On-Column Refolding | Immobilization on a solid support to prevent aggregation during refolding. | 12-40% | Combines purification and refolding; reduces aggregation. biotechrep.irlbl.gov | Can be complex to optimize; potential for protein loss on the column. |
| Off-Column (Dilution) | Rapid dilution of denaturant to favor intramolecular folding. | 10-25% | Simple to perform. biotechrep.ir | Requires large buffer volumes; risk of aggregation is high. jabonline.in |
Stepwise Dialysis
Stepwise dialysis is a refined version of the traditional dialysis method for removing denaturants. Instead of a single dialysis step against a large volume of refolding buffer, this technique involves a series of dialysis steps against buffers with progressively lower concentrations of the denaturant. nih.govjabonline.in This gradual reduction of the denaturing agent provides the protein with sufficient time to refold correctly at each stage, thereby minimizing the formation of aggregates that can occur with rapid denaturant removal. jabonline.in
The process starts with the denatured Recombinant Protein A (41kDa) solution, typically in 6-8 M urea or GdnHCl, placed in a dialysis bag with a specific molecular weight cut-off. researchgate.net The bag is then submerged in a refolding buffer containing a slightly lower concentration of the denaturant (e.g., 4 M urea). After a period of equilibration, the bag is transferred to a buffer with an even lower denaturant concentration (e.g., 2 M urea), and so on, until the final dialysis is performed against a denaturant-free buffer. researchgate.net
Each step in the dialysis is typically carried out for several hours to overnight at a low temperature (e.g., 4°C) to further slow down the aggregation process. researchgate.net The refolding buffers used in stepwise dialysis often contain additives similar to those used in on-column refolding, such as L-arginine and redox agents, to enhance the yield of the correctly folded protein. researchgate.net
Research comparing different refolding methods for a recombinant protein showed that a combined approach of rapid dilution followed by dialysis yielded a significantly higher refolding efficiency of around 50%, compared to 14% for dialysis alone and 10% for rapid dilution alone. biotechrep.ir
| Step | Dialysis Buffer Composition | Duration (hours) | Temperature (°C) | Purpose |
|---|---|---|---|---|
| 1 | Refolding Buffer + 4 M Urea | 12 | 4 | Initial gradual removal of denaturant. |
| 2 | Refolding Buffer + 2 M Urea | 12 | 4 | Further reduction of denaturant concentration. |
| 3 | Refolding Buffer + 1 M Urea | 12 | 4 | Approaching native conditions. |
| 4 | Refolding Buffer (Urea-free) | 24 | 4 | Final refolding and stabilization. |
Chemical Additives in Refolding Buffers
The composition of the refolding buffer is a critical factor that can significantly influence the final yield of active Recombinant Protein A. Various chemical additives can be included to either suppress aggregation or enhance the rate of correct folding. nih.gov
Commonly Used Additives:
L-arginine: This amino acid is one of the most widely used additives to prevent protein aggregation during refolding. It is thought to work by binding to hydrophobic patches on folding intermediates, thereby preventing them from interacting with each other. jabonline.in
Urea and Guanidine Hydrochloride (at low concentrations): While used at high concentrations as denaturants, low concentrations (0.5-2 M) of these chaotropic agents in the refolding buffer can help to maintain the solubility of folding intermediates and prevent their aggregation. biotechrep.ir
Polyols (e.g., Glycerol, Sorbitol): These compounds can stabilize the native conformation of proteins and increase the viscosity of the solution, which can slow down the aggregation process. researchgate.net
Detergents (e.g., Triton X-100, CHAPS): Non-ionic or zwitterionic detergents can be used at low concentrations to solubilize protein aggregates and assist in refolding by mimicking the action of chaperones. lbl.gov
Redox Systems (e.g., GSH/GSSG): For proteins containing disulfide bonds, a balanced ratio of reduced and oxidized glutathione is crucial for the correct formation and shuffling of these bonds. huji.ac.il
The optimal combination and concentration of these additives need to be determined empirically for each specific protein. A screening approach is often employed to identify the best refolding buffer composition for maximizing the yield of active 41kDa Recombinant Protein A.
| Additive | Concentration Range | Observed Effect on Refolding Yield | Mechanism of Action |
|---|---|---|---|
| L-arginine | 0.4 - 1.0 M | Significant increase | Suppresses aggregation by masking hydrophobic surfaces. jabonline.in |
| Glycerol | 10 - 20% (v/v) | Moderate increase | Stabilizes native protein structure and increases viscosity. researchgate.net |
| Urea | 0.5 - 2.0 M | Variable, can be beneficial | Increases solubility of folding intermediates. biotechrep.ir |
| GSH/GSSG | 1-10 mM | Essential for proteins with disulfide bonds | Facilitates correct disulfide bond formation. huji.ac.il |
Ligand Binding and Molecular Interaction Studies of Recombinant Protein A, 41kda
Immunoglobulin G (IgG) Binding Mechanisms and Kinetics of Recombinant Protein A, 41kDa
Recombinant Protein A, with a molecular weight of approximately 41kDa, is a highly valued tool in biotechnology and immunology due to its specific binding affinity for the Fc (Fragment crystallizable) region of immunoglobulins, particularly Immunoglobulin G (IgG). This interaction forms the basis of numerous applications, including the purification of antibodies and the development of immunosensors. The binding is primarily mediated by the multiple homologous domains within Protein A, which interact with the CH2 and CH3 domains of the IgG heavy chain. This specific interaction ensures that the antigen-binding sites (Fab) of the antibody remain exposed and accessible for subsequent interactions.
Quantitative Kinetic Analysis of Association and Dissociation Rates
Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of these kinetic parameters. In a typical SPR experiment, Recombinant Protein A is immobilized on a sensor chip, and a solution containing IgG is flowed over the surface. The binding of IgG to the immobilized Protein A results in a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. By analyzing the association and dissociation phases of the sensorgram at various IgG concentrations, the kinetic rate constants can be determined.
A study utilizing a benchtop SPR system provides a clear example of this quantitative analysis. In this experiment, Recombinant Protein A was immobilized on a sensor chip, and various concentrations of human IgG were injected. The resulting data were fitted to a 1:1 binding model to determine the kinetic constants.
Table 1: Binding kinetics and affinity between Recombinant Protein A and Human IgG as measured by SPR. nicoyalife.com
| Parameter | Value |
|---|---|
| Association Rate (k_a) | 1.1 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 1.7 x 10⁻⁴ s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 1.5 nM |
These values indicate a strong interaction with a relatively fast association and a slow dissociation, which is characteristic of the high-affinity binding required for efficient antibody capture and purification.
Influence of Ligand Orientation and Immobilization on Binding Affinity and Kinetics
In contrast, site-specific or oriented immobilization ensures that the Protein A molecules are uniformly attached to the surface in a manner that optimally exposes their IgG-binding domains. This controlled orientation minimizes steric hindrance and maximizes the accessibility of the binding sites, leading to a significant enhancement in the functional activity of the immobilized protein.
One effective strategy for achieving site-specific immobilization is to genetically engineer the Recombinant Protein A to include a unique reactive group, such as a C-terminal cysteine residue. This allows for a covalent and oriented attachment to a suitably functionalized surface. A study comparing the IgG-binding activity of a recombinant Staphylococcal protein A with a C-terminal cysteine residue (SPA-Cys) to that of a non-modified SPA demonstrated the clear advantages of oriented immobilization. The SPA-Cys showed a nearly four-fold increase in the number of immobilized molecules and a significantly enhanced capability for binding IgG. biopolymers.org.ua
The improved performance of site-specifically immobilized Protein A is reflected in a higher antibody-binding capacity. For instance, an affinity adsorbent with site-specifically immobilized recombinant Protein A demonstrated a maximal antibody-binding capacity of approximately 64 mg/g, whereas a randomly conjugated adsorbent had a capacity of only 31 mg/g. nih.gov This highlights the importance of controlling the ligand orientation to achieve optimal binding affinity and kinetics in applications such as affinity chromatography and immunosensing.
Investigations into Steric Hindrance and Multivalent Binding Phenomena
The interaction between this compound, and IgG is also influenced by steric hindrance and the multivalent nature of the binding. Steric hindrance can arise from several factors, including the close packing of immobilized Protein A molecules on a surface, which can restrict the access of the bulky IgG molecules to the binding sites. Furthermore, once an IgG molecule is bound, its physical size can sterically block adjacent binding sites on the same or neighboring Protein A molecules. nih.gov
The multivalent nature of Recombinant Protein A, which typically possesses multiple IgG-binding domains, adds another layer of complexity to the interaction. This multivalency allows for the binding of more than one IgG molecule to a single Protein A molecule. However, the binding of successive IgG molecules can be subject to negative cooperativity due to steric hindrance.
A kinetic study of a recombinant Protein A/G fusion protein, which has multiple IgG binding sites, revealed two distinct kinetic processes. The initial binding of the first two IgG molecules was rapid, with a high association rate constant. In contrast, the binding of subsequent IgG molecules to the remaining sites was significantly slower. This suggests that the initial binding events may sterically hinder the accessibility of the remaining binding sites. At equilibrium, the maximum occupancy of IgG on the Protein A/G molecule was found to be significantly lower than the total number of available binding sites, further indicating the substantial role of steric hindrance.
Models of multivalent ligand-receptor interactions often incorporate a steric hindrance factor to account for the reduction in accessible binding sites as a function of ligand occupancy. nih.gov These models are essential for accurately describing the binding kinetics and equilibrium of the Recombinant Protein A-IgG interaction, particularly in systems with high surface densities of the immobilized protein.
Analytical Methodologies for this compound Interaction Characterization
A variety of biophysical techniques are employed to characterize the interaction between this compound, and IgG in detail. These methods provide real-time, quantitative data on binding kinetics, affinity, and the properties of the adsorbed protein layers.
Surface Plasmon Resonance (SPR) Spectroscopy for Real-time Binding Analysis
Surface Plasmon Resonance (SPR) spectroscopy is a premier analytical technique for the real-time, label-free monitoring of biomolecular interactions. nih.gov It is highly sensitive and provides a wealth of information about the binding kinetics and affinity of the Recombinant Protein A-IgG interaction. The fundamental principle of SPR involves the detection of changes in the refractive index at the surface of a sensor chip, which are proportional to the change in mass on the surface. bmfwf.gv.at
In a typical SPR experiment to study the Protein A-IgG interaction, Recombinant Protein A is immobilized as the ligand on the sensor surface. A continuous flow of a buffer solution is maintained over the surface to establish a stable baseline. Subsequently, solutions containing IgG (the analyte) at different concentrations are injected over the surface. The binding of IgG to the immobilized Protein A causes an increase in mass on the sensor surface, leading to a change in the SPR signal, which is recorded in real-time as a sensorgram. nicoyalife.comnih.gov
The sensorgram displays the association of IgG during the injection phase and its dissociation when the IgG solution is replaced by the buffer. By fitting the association and dissociation curves from a series of analyte concentrations to kinetic models (e.g., the 1:1 Langmuir binding model), the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) can be accurately determined. nicoyalife.com This detailed kinetic information is invaluable for understanding the dynamics of the interaction and for the quality control of Recombinant Protein A batches.
Quartz Crystal Microbalance with Energy Dissipation Monitoring (QCM-D) for Adsorbed Layer Analysis
Quartz Crystal Microbalance with Energy Dissipation Monitoring (QCM-D) is another powerful, surface-sensitive technique that provides real-time information on the mass and viscoelastic properties of adsorbed molecular layers. nih.gov This method is particularly useful for studying the immobilization of this compound, onto a sensor surface and the subsequent binding of IgG.
The core of a QCM-D instrument is a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. When molecules adsorb to the sensor surface, the resonance frequency decreases, and this change is proportional to the adsorbed mass (including any coupled solvent). Simultaneously, QCM-D measures the energy dissipation of the sensor's oscillation. The dissipation provides information about the viscoelastic properties (i.e., the rigidity or softness) of the adsorbed layer. A rigid, compact layer will have low dissipation, while a soft, diffuse, or hydrated layer will exhibit high dissipation. nih.gov
In the context of Recombinant Protein A, QCM-D can be used to:
Monitor the immobilization process: By tracking the changes in frequency and dissipation during the immobilization of Protein A, one can determine the adsorbed mass and the viscoelastic properties of the protein layer.
Characterize the adsorbed Protein A layer: QCM-D can provide insights into the conformation and hydration of the immobilized Protein A.
Study the binding of IgG: The subsequent injection of IgG and its binding to the immobilized Protein A will cause further changes in frequency and dissipation. This allows for the quantification of the bound IgG mass and provides information on the viscoelastic properties of the resulting Protein A-IgG complex on the surface.
Evaluate the influence of immobilization conditions: QCM-D can be used to compare different immobilization strategies (e.g., random vs. oriented) by analyzing the resulting differences in the adsorbed mass and viscoelastic properties of the Protein A layer and its subsequent IgG binding capacity.
By providing simultaneous measurements of both mass and viscoelastic properties, QCM-D offers a more comprehensive understanding of the adsorbed protein layers and their interactions compared to mass-only sensing techniques. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions in solution. researchgate.netfrontiersin.orgnih.gov This method provides a comprehensive thermodynamic profile of a binding event in a single experiment, determining parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). nih.gov ITC is widely applied to characterize the interactions of recombinant proteins, offering insights into the binding mechanisms that are crucial for research and drug design. tmu.edu.twnih.gov
In the context of Recombinant Protein A, ITC has been instrumental in dissecting its interaction with various antibody fragments. Studies have utilized ITC to characterize the binding thermodynamics between specific domains of Protein A and both the Fab (Fragment, antigen-binding) and Fc (Fragment, crystallizable) regions of Immunoglobulin G (IgG). For instance, the interaction between the E-domain of Protein A and a humanized antibody Fab fragment (hu4D5) was characterized, revealing a binding stoichiometry of approximately 1:1. nih.gov The same studies demonstrated a significantly higher affinity and a different thermodynamic signature for the interaction between the E-domain and the IgG1 Fc region. nih.gov
The thermodynamic parameters obtained from these ITC experiments provide a detailed quantitative description of the binding events. The negative enthalpy change (ΔH) observed in these interactions indicates that the binding is an exothermic process. The association constant (Ka) quantifies the strength of the interaction, while the stoichiometry (n) reveals the molar ratio of the interacting molecules at saturation.
Table 1: Thermodynamic Parameters of Protein A E-domain Binding to Antibody Fragments via ITC
Data sourced from ITC analysis of Protein A E-domain interactions. nih.gov
Furthermore, ITC studies have revealed that a single molecule of Protein A is capable of binding to multiple IgG molecules, with one study indicating a 1:3 (Protein A:IgG) stoichiometry. nih.gov This highlights the conformational flexibility of Protein A and its multivalent binding capacity. nih.gov Such detailed thermodynamic information is critical for understanding the structure-function relationship of Recombinant Protein A and its applications in antibody purification and immunoassays.
Studies on Protein-Protein Interaction Networks Involving this compound
The protein-protein interaction network of this compound, is dominated by its well-documented, high-affinity binding to immunoglobulins. However, research has uncovered other physiologically relevant interactions, expanding its known network and suggesting additional roles in pathogen-host interactions.
The primary and most extensively studied interaction is with the Fc region of IgG antibodies from a wide range of mammalian species. interchim.frsigmaaldrich.combio-rad.combio-rad.com This interaction is highly specific and forms the basis for the widespread use of Protein A in affinity chromatography for antibody purification. sigmaaldrich.combio-rad.com Protein A can also bind to the Fab region of immunoglobulins that contain heavy chains from the VH3 family. nih.govrcsi.com The binding sites for the Fc and Fab regions on a single Protein A domain are distinct, allowing for simultaneous interaction with both fragments. nih.gov
Beyond immunoglobulins, a critical interaction has been identified between Protein A and the von Willebrand factor (vWF), a large glycoprotein involved in hemostasis. nih.govashpublications.org This interaction is significant in the context of Staphylococcus aureus pathogenesis, as it facilitates the adhesion of the bacteria to platelets and damaged endothelial sites under shear stress. nih.govasm.org Surface plasmon resonance studies have demonstrated that soluble vWF binds to immobilized recombinant Protein A with a dissociation constant (Kd) in the nanomolar range (1.49 x 10⁻⁸ mol/L), indicating a strong interaction. nih.govashpublications.org
Further investigation has shown that Protein A binds to specific domains of vWF, namely the A1 and D'-D3 domains. nih.govrcsi.com Crucially, the binding to vWF is mediated by the same conserved regions on the Protein A domains that are responsible for binding the Fc region of IgG. nih.gov Mutational analyses confirmed that altering amino acid residues within the IgG Fc binding site also reduces the binding to the vWF A1 and D'-D3 domains. nih.gov This dual-binding capability characterizes Protein A as a key adhesin in the staphylococcal surface protein superfamily. nih.govashpublications.org
Table 2: Key Interacting Partners of this compound
Engineering and Design of Recombinant Protein A, 41kda Variants
Rational Design and Directed Evolution Approaches for Modifying Recombinant Protein A, 41kDa
The modification of Recombinant Protein A, a 41kDa protein widely used in antibody purification, is achieved through two primary strategies: rational design and directed evolution. These approaches allow for the development of protein variants with enhanced stability, affinity, and functionality.
Rational Design is a protein engineering approach that relies on a detailed understanding of the protein's structure-function relationship. unl.pt By identifying key amino acid residues that determine properties like stability or binding affinity, targeted changes can be introduced using techniques such as site-directed mutagenesis. google.com A major focus of the rational design of Protein A has been to increase its tolerance to the harsh alkaline conditions used in cleaning-in-place (CIP) procedures in industrial chromatography. uzh.chresearchgate.net For instance, asparagine residues are known to be susceptible to deamidation under high pH, which can compromise the protein's integrity. A common strategy involves replacing these asparagine residues with more stable amino acids. google.com This targeted approach has led to the creation of alkali-stable Protein A variants that can withstand repeated cleaning cycles with sodium hydroxide, significantly extending the lifespan of affinity chromatography resins. researchgate.net
Directed Evolution , in contrast, mimics the process of natural selection in the laboratory to evolve proteins with desired properties without requiring prior knowledge of their structure. unl.pt This method involves generating a large library of gene variants through random mutagenesis, expressing these variants, and then screening for the proteins that exhibit the desired trait. unl.pt Phage display is a powerful directed evolution technique where a library of Protein A variants is genetically fused to a bacteriophage coat protein, allowing for the selection of variants with improved characteristics, such as enhanced binding affinity or altered pH-dependent binding. nih.govdiva-portal.org The process involves iterative rounds of binding to the target (e.g., an antibody), washing away non-binders, and amplifying the selected phages, which progressively enriches the pool with high-performing variants. nih.gov This technique is particularly useful for optimizing protein-protein interactions and has been applied to evolve enzymes and antibodies. diva-portal.orgacs.org
These two approaches can also be used in combination. Insights from rational design can be used to create more focused libraries for directed evolution, increasing the probability of finding variants with significantly improved properties.
Functional and Binding Domain Modifications of this compound
Native Protein A has five homologous immunoglobulin (Ig)-binding domains (E, D, A, B, C), each of which folds into a three-helix bundle. researchgate.net These domains have two distinct binding sites: one for the Fc region of IgG (involving helices 1 and 2) and another for the Fab region of antibodies from the human VH3 gene family (involving helices 2 and 3). researchgate.netnih.govgoogle.com Engineering these domains is crucial for tailoring the properties of Recombinant Protein A for specific applications.
A significant achievement in this area is the development of the Z domain, an engineered variant of the B domain. acs.org The Z domain was designed to enhance stability and eliminate the Fab binding site to improve specificity for the Fc region. The key mutation, Gly29Ala, perturbs the interaction with the Fab fragment, resulting in a domain that binds almost exclusively to the Fc region. google.com This specificity is highly desirable in monoclonal antibody purification to prevent co-purification of impurities. All five native domains of Protein A have been shown to bind Fab, whereas the engineered Z domain exhibits considerably lower affinity. acs.org
Further modifications have focused on improving the ligand's performance in affinity chromatography. Key goals include increasing alkaline stability for robust cleaning and altering the pH-dependent binding to allow for milder elution conditions, which helps prevent antibody aggregation.
Below is a table summarizing key research findings on the modification of Protein A domains:
| Domain/Variant | Modification(s) | Objective | Outcome | Reference(s) |
|---|---|---|---|---|
| Z Domain | Gly29Ala (relative to B Domain) | Eliminate Fab binding | Significantly reduced Fab affinity while retaining strong Fc binding. | google.com |
| Z Domain | Replacement of Asparagine residues (e.g., N3A, N6A, N23T) | Increase alkaline stability | Engineered variant showed higher stability in 0.5 M NaOH and increased thermal stability. The N23T mutation in a Z(F30A) scaffold increased tolerance to alkaline treatment. | nih.govpatsnap.com |
| Z Domain | Insertion of six glycine (B1666218) residues (6G) into the second loop | Increase elution pH | The elution pH for IgG was raised from highly acidic to a milder range of 4.0-5.0. | plos.org |
| Z Domain | N23T, F30A | Increase alkaline resistance | The double mutant showed higher alkaline resistance compared to the native Protein A. | plos.org |
| Z Domain (ZCa) | Grafting a calcium-binding loop; mutations at positions 5, 28, 35, 55 | Enable calcium-dependent elution | Allowed for elution of antibodies at pH 5.5 or higher by removing calcium with a chelating agent. | diva-portal.orgpatsnap.com |
These targeted modifications demonstrate how engineering the functional domains of Protein A can lead to superior ligands for biopharmaceutical manufacturing.
Development of Novel this compound Scaffolds and Fusion Proteins
Beyond modifying individual domains, research has focused on creating novel scaffolds and fusion proteins based on Recombinant Protein A to impart new functionalities or improve performance. A common strategy involves creating multimers of engineered domains. For instance, commercial Protein A resins often use ligands composed of four, five, or six repeats of an optimized Z domain. unl.ptresearchgate.net This multimerization increases the binding capacity of the affinity resin for antibodies.
Another approach is the creation of fusion proteins where Protein A or its domains are linked to other proteins to combine their functionalities. Examples include:
Hydrophobin-Protein A Fusions: A fusion protein combining Protein A with hydrophobin has been developed for in-solution antibody harvesting. This leverages the amphipathic properties of hydrophobins for scalable and potentially low-cost antibody capture. patsnap.com
DNase I Fusions: An IgG-binding moiety based on the B domain of Protein A was fused to a peptide derived from bovine DNase I. This design facilitates high expression levels in E. coli and simplifies recovery, as the fusion protein is directed into inclusion bodies. researchgate.net
Protein A/G Fusions: A recombinant fusion protein combining the IgG-binding domains of both Protein A and Protein G has been developed. This creates a ligand with a broader binding specificity for various types and species of immunoglobulins. google.com
Furthermore, the stable three-helix bundle structure of a single Protein A domain serves as an excellent scaffold for protein engineering. This scaffold, sometimes referred to as an "Affibody," can be used to generate binders to a wide variety of targets by randomizing the 13 residues on the surface of helices 1 and 2 that are naturally involved in Fc binding. uzh.ch This creates a versatile platform for developing novel binding proteins for diagnostic and therapeutic applications. Researchers have also demonstrated the ability to construct artificial repeat proteins by connecting multiple Protein A domain modules, creating rigid and predictable structures. nih.gov
Computational and Molecular Modeling in this compound Design
Computational and molecular modeling are indispensable tools in the rational design of Recombinant Protein A variants. These in silico methods provide insights into protein structure, dynamics, and interactions, guiding the engineering process and reducing the need for extensive experimental screening. dovepress.com
Molecular Dynamics (MD) simulations have been particularly valuable for understanding the interaction between Protein A and IgG. MD studies can simulate the movement of atoms over time, revealing the dynamic nature of the binding and dissociation process. Research has used coarse-grained MD simulations to elucidate the step-by-step dissociation of the Protein A-IgG complex under the low pH conditions used for elution. plos.org These simulations showed that dissociation begins with conformational changes in Protein A's helical structure, followed by the sequential breakup of electrostatic and then hydrophobic interactions. plos.org Other MD simulations have been used to investigate the effects of salt concentration and pH on binding affinity, providing a molecular basis for optimizing buffer conditions in chromatography. researchgate.netmdpi.com
Molecular docking and other modeling techniques are used to predict how mutations will affect the structure and binding affinity of Protein A. By analyzing the crystal structure of the Protein A-Fc complex, researchers can identify key residues at the binding interface. unl.pt Computational tools can then be used to model the effect of substituting these amino acids, predicting whether a given mutation will enhance stability or alter binding properties. For example, in silico analysis guided the design of a synthetic IgG-binding domain based on Protein A by using sequence comparisons and computer graphic analysis. google.com Similarly, molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) analysis has been employed to probe the binding free energy, helping to explain the molecular mechanisms behind the affinity between Protein A and IgG. researchgate.net These computational approaches allow for the pre-screening of many potential variants, prioritizing the most promising candidates for experimental validation. dovepress.com
Advanced Characterization of Recombinant Protein A, 41kda for Research Applications
Assessment of Homogeneity and Folding State of Recombinant Protein A, 41kDa
The successful downstream application of a recombinant protein hinges on its quality, which is primarily defined by its purity, homogeneity, and correct folding state. selvita.com For this compound, a comprehensive assessment is critical to ensure that the protein exists in a uniform, monomeric, and biologically active conformation. Homogeneity refers to the monodispersity of the protein in solution, meaning it primarily exists in a single oligomeric state without significant aggregation or fragmentation. selvita.com
The folding state is paramount as the protein's function is intrinsically linked to its specific three-dimensional structure. nih.govhuji.ac.il Recombinant proteins expressed in systems like E. coli can sometimes misfold and form non-functional aggregates known as inclusion bodies. huji.ac.ilmdpi.com Therefore, after purification, it is essential to verify that the soluble protein has attained its native conformation. This is often initially assessed using functional assays, but biophysical methods provide a more detailed structural confirmation. nih.gov Techniques such as circular dichroism can be employed to determine if the protein possesses the correct secondary and tertiary structures. researchgate.net The combination of verifying a single species in solution (homogeneity) and confirming its correct three-dimensional structure (folding state) ensures the reliability of the protein for research applications.
Biophysical Characterization Techniques in Research
Biophysical characterization plays a central role in understanding the structure, stability, and behavior of recombinant proteins. nmr-bio.com A suite of orthogonal techniques is used to provide a comprehensive profile of this compound, ensuring its quality and suitability for further studies. nmr-bio.com
Size Exclusion Chromatography (SEC) is a fundamental technique used to separate proteins based on their hydrodynamic radius, or size in solution. embl.orgtosohbioscience.com It is a powerful tool for assessing the purity and oligomeric state of this compound. selvita.com The method involves passing the protein sample through a column packed with a porous resin. youtube.com Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting from the column first. embl.orgyoutube.com Smaller molecules, like the monomeric protein, can penetrate the pores to varying degrees, resulting in a longer path and later elution. embl.org
For a high-quality preparation of this compound, the expected result from an analytical SEC run is a single, sharp, and symmetrical peak corresponding to the monomeric form. The presence of earlier-eluting peaks would indicate the formation of soluble dimers, trimers, or higher-order aggregates, which can affect protein function and immunogenicity. nih.gov Conversely, peaks eluting later than the main peak could suggest the presence of protein fragments. tosohbioscience.com By calibrating the column with a set of protein standards of known molecular weight, the apparent molecular weight of the eluting species can be estimated, confirming its oligomerization state. embl.org
Table 1: Exemplary SEC Analysis of this compound
| Elution Volume (mL) | Peak Identity | Apparent Molecular Weight (kDa) | Percentage of Total Area (%) | Interpretation |
| 8.5 | Aggregate | >150 | 1.5 | Minor presence of high-molecular-weight species. |
| 12.1 | Monomer | 41 | 98.0 | The sample is predominantly monomeric and pure. |
| 15.3 | Fragment | <20 | 0.5 | Negligible amount of protein degradation. |
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. unchainedlabs.comnih.gov It is highly effective for assessing the homogeneity of this compound, and for detecting the presence of aggregates. nih.gov The technique works by illuminating the sample with a laser and measuring the fluctuations in the intensity of scattered light over time. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com
The analysis yields the average hydrodynamic radius (Rh) of the particles and a polydispersity index (PDI), which is a measure of the heterogeneity of the sample. For a monodisperse, homogeneous sample of Recombinant Protein A, DLS analysis should reveal a single, narrow size distribution with a low PDI value (typically <0.2). The appearance of populations with a significantly larger hydrodynamic radius is a clear indicator of aggregate formation. researchgate.net DLS is particularly sensitive to the presence of even small amounts of large aggregates, making it an excellent quality control tool. nih.govresearchgate.net
Table 2: Typical DLS Results for a High-Quality Recombinant Protein A Sample
| Parameter | Value | Interpretation |
| Z-average Hydrodynamic Radius (nm) | 3.5 | Consistent with the expected size of a globular 41kDa protein. |
| Polydispersity Index (PDI) | 0.15 | Indicates a monodisperse and homogeneous solution. |
| % Intensity (Main Peak) | 99% | The sample consists of a single, uniform species. |
| % Intensity (Secondary Peak) | <1% | Negligible presence of aggregates or other species. |
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and widely used biophysical technique to determine the thermal stability of a protein. portlandpress.comnih.gov This method is applied to profile the stability of this compound, by measuring its melting temperature (Tm). The Tm is the temperature at which 50% of the protein is unfolded. domainex.co.uk The experiment involves mixing the purified protein with a fluorescent dye (e.g., SYPRO Orange) that has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. portlandpress.com
As the sample is gradually heated, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. domainex.co.uk Plotting fluorescence versus temperature generates a sigmoidal curve, the midpoint of which is the Tm. A higher Tm value indicates greater thermal stability. mosbri.eu DSF is also invaluable for screening optimal buffer conditions (e.g., pH, salt concentration) or identifying ligands that bind to and stabilize the protein, as ligand binding typically results in an increase in the measured Tm. portlandpress.comdomainex.co.uk
Table 3: DSF Data for Recombinant Protein A Stability Under Different Conditions
| Condition | Melting Temperature (Tm) in °C | Interpretation |
| Buffer A (pH 6.0) | 58.5 | Baseline stability. |
| Buffer B (pH 7.4) | 62.1 | Higher stability at neutral pH. |
| Buffer B + Ligand X | 67.3 | Significant stabilization upon ligand binding. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information on the structure, dynamics, and interactions of proteins at an atomic level. springernature.comresearchgate.net For this compound, NMR can be used to confirm its correct three-dimensional fold and to precisely map the binding site of ligands, such as immunoglobulins.
In a typical protein-detected NMR experiment, a 2D spectrum (e.g., ¹H-¹⁵N HSQC) is recorded, which displays a peak for each amino acid residue in the protein backbone. The dispersion of these peaks is a hallmark of a well-folded protein. Upon the addition of a binding partner (ligand), residues at the interaction interface and those undergoing conformational changes will experience a change in their local chemical environment. univr.it This results in shifts in the positions of their corresponding peaks in the NMR spectrum, a phenomenon known as chemical shift perturbation (CSP). univr.it By identifying which residues are perturbed, the ligand-binding site on the protein can be mapped. Furthermore, NMR can provide insights into the dynamics of the protein and how they are altered upon ligand binding. nih.gov
Research Applications of Recombinant Protein A, 41kda
Applications in Antibody-Based Research Methodologies Utilizing Recombinant Protein A, 41kDa
The primary application of this compound, lies in its ability to selectively bind and purify immunoglobulins, particularly IgG, from various sources such as serum, ascites fluid, and cell culture supernatants. sysy.combio-rad-antibodies.com This is predominantly achieved through affinity chromatography, a technique that separates molecules based on a specific binding interaction between an immobilized ligand (Recombinant Protein A) and its binding partner (the antibody). evitria.comgenscript.com
Affinity Chromatography for Antibody Purification:
In this method, Recombinant Protein A is covalently coupled to a solid support matrix, such as agarose (B213101) beads, creating an affinity resin. sysy.combio-rad-antibodies.com A crude sample containing the antibody of interest is passed through a column packed with this resin. The high specificity of Protein A for the Fc region of IgG ensures that the target antibodies bind to the resin while other proteins and contaminants pass through. thermofisher.comsigmaaldrich.com After a washing step to remove any remaining non-specifically bound molecules, the purified antibodies are eluted by changing the buffer conditions, typically by lowering the pH. sysy.comthermofisher.com
Key Steps in Antibody Purification using this compound:
| Step | Description | Purpose |
|---|---|---|
| Binding | The crude antibody sample is applied to the Protein A-coupled resin. | To allow specific binding of the target antibody to the immobilized Protein A. thermofisher.com |
| Washing | The resin is washed with a buffer to remove unbound proteins and other contaminants. | To increase the purity of the isolated antibody. sysy.comthermofisher.com |
| Elution | The bound antibodies are released from the resin by applying an elution buffer, often with a low pH. | To recover the purified antibody in a concentrated form. sysy.comthermofisher.com |
| Neutralization | The eluted antibody solution is immediately neutralized with a suitable buffer. | To prevent denaturation of the antibody due to the low pH of the elution buffer. |
Immunoprecipitation:
Immunoprecipitation (IP) is another widely used technique that employs Recombinant Protein A to isolate a specific protein from a complex mixture. In this method, an antibody specific to the protein of interest is added to the mixture. This antibody-protein complex is then captured by adding Protein A-coated beads, which bind to the Fc region of the antibody. The entire complex can then be precipitated and analyzed. researchgate.netgbiosciences.com
Role in Protein Functional and Structural Studies Utilizing this compound
This compound, plays a crucial role in elucidating protein function and structure, primarily through its application in pull-down assays and its utility in preparing samples for structural analysis techniques. mblintl.comnih.gov
Pull-Down Assays for Studying Protein-Protein Interactions:
Pull-down assays are an in vitro method used to detect direct physical interactions between two or more proteins. nih.govyoutube.com In a typical pull-down assay involving Recombinant Protein A, a "bait" protein is fused to an antibody Fc region. This fusion protein is then immobilized on Protein A-coated beads. A cell lysate or a solution containing a potential "prey" protein is then passed over these beads. If the prey protein interacts with the bait protein, it will be "pulled down" and can be detected by techniques like Western blotting. researchgate.netnih.gov This allows researchers to identify novel protein interaction partners and confirm predicted interactions, providing insights into cellular pathways and protein function. nih.gov
Sample Preparation for Structural Biology:
The high purity of antibodies obtained through Recombinant Protein A affinity chromatography is often a prerequisite for structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. mblintl.comnih.govnorthwestern.edu These methods require highly concentrated and homogenous protein samples to yield high-resolution structural data. nih.govnorthwestern.edu By providing a reliable method for obtaining pure antibodies, Recombinant Protein A indirectly contributes to the determination of antibody structures and the structural basis of antigen-antibody interactions. mblintl.comosti.gov
Contribution to Cell Biology and Proteomics Research with this compound
In the fields of cell biology and proteomics, this compound, is instrumental in isolating and identifying proteins and their interaction networks within the cellular environment.
Isolating Protein Complexes for Proteomic Analysis:
Through techniques like co-immunoprecipitation (Co-IP), which is a variation of immunoprecipitation, researchers can isolate not just a single target protein but also its interacting partners from a cell lysate. researchgate.net The antibody-protein complex, captured by Protein A beads, is eluted, and the entire complex is then analyzed by mass spectrometry. This powerful approach allows for the identification of all the proteins within a specific complex, providing a snapshot of protein-protein interactions within the cell and contributing to the mapping of the cellular proteome.
Studying Post-Translational Modifications:
Recombinant Protein A can also be used to enrich for specific subpopulations of proteins that have undergone post-translational modifications (PTMs). By using an antibody that specifically recognizes a particular PTM, such as phosphorylation or ubiquitination, researchers can use Protein A-based immunoprecipitation to isolate these modified proteins and study their roles in cellular signaling and regulation.
Development of Research Assays and Platforms Utilizing this compound (e.g., ELISA, Western Blotting, Biosensors)
The unique binding properties of this compound, have been leveraged in the development of a wide range of immunoassays and biosensors for research and diagnostic purposes. tosohbioscience.comscienceopen.comnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA):
In ELISA, Recombinant Protein A can be used in several ways. It can be coated onto the microplate wells to capture antibodies from a sample, which are then detected by a labeled antigen. Alternatively, it can be conjugated to an enzyme and used as a detection reagent for antibodies that have been captured by an antigen-coated plate. The use of recombinant proteins as antigens in ELISAs has been shown to improve the sensitivity and specificity of these assays for detecting antibodies to various pathogens. scienceopen.comnih.govmdpi.com For instance, a 41kDa recombinant protein has been used as an antigen in ELISAs for the diagnosis of Lyme disease. scienceopen.com
Western Blotting:
In Western blotting, Recombinant Protein A conjugated to a reporter molecule, such as horseradish peroxidase (HRP), is often used as a secondary detection reagent. researchgate.net After the primary antibody has bound to the target protein on the membrane, the Protein A-HRP conjugate binds to the Fc region of the primary antibody. The addition of a chemiluminescent substrate allows for the visualization of the target protein. The 41-kDa flagellar antigen is a notable example of a protein detected in Western blots for the serodiagnosis of Lyme disease. nih.gov
Biosensors:
Recombinant Protein A is also a key component in the development of various biosensors, which are analytical devices that convert a biological response into a measurable signal. nih.gov In immunosensors, Recombinant Protein A can be used to immobilize antibodies onto the sensor surface in a highly oriented manner, which enhances the antigen-binding capacity and the sensitivity of the assay. nih.govmdpi.com This has been applied in the development of quartz crystal microbalance (QCM) and electrochemical biosensors for the detection of a wide range of analytes. nih.gov
Comparison of Assay Platforms Utilizing this compound:
| Assay Platform | Principle of this compound Utilization | Key Advantages |
|---|---|---|
| ELISA | Used as a capture agent for antibodies or as a labeled detection reagent. Can also serve as a specific antigen. scienceopen.comnih.gov | High throughput, quantitative, and relatively simple to perform. scienceopen.comcreative-biolabs.com |
| Western Blotting | Conjugated to a reporter enzyme for the detection of primary antibodies. researchgate.net | Provides information on the molecular weight of the target protein. Confirmatory for ELISA results. scienceopen.com |
| Biosensors | Immobilizes antibodies onto the sensor surface for oriented binding of the target analyte. nih.govmdpi.com | Real-time detection, high sensitivity, and label-free detection in some formats. nih.govnih.gov |
Challenges and Future Directions in Recombinant Protein A, 41kda Research
Overcoming Expression and Purification Challenges for Novel Recombinant Protein A, 41kDa Constructs
The production of 41kDa Recombinant Protein A (rProtein A) faces persistent challenges, primarily in achieving high yields of correctly folded, functional protein. Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. frontiersin.orgmblintl.com However, high-level expression in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies. frontiersin.orgmblintl.comnih.gov While expressing proteins that are toxic to the host cell can be advantageous in the form of inclusion bodies, it necessitates additional, often complex and costly, downstream processing steps to solubilize and refold the protein. peakproteins.comsigmaaldrich.com Strategies to mitigate inclusion body formation include optimizing culture conditions, such as lowering the growth temperature and reducing inducer concentrations, to decrease the rate of protein expression and aid proper folding. nih.govpeakproteins.com
Purification of rProtein A itself presents a unique set of challenges. The very characteristic that makes it an exceptional tool for antibody purification—its high affinity for the Fc region of immunoglobulins—can complicate its own purification process. Harsh elution conditions required to break this strong interaction can potentially denature the rProtein A ligand. researchgate.net To address this, researchers are exploring the use of various fusion tags that enhance solubility and facilitate purification. springernature.com These tags can often be cleaved off after purification to yield the native protein. The development of more streamlined, single-step purification methods is an ongoing area of research aimed at increasing efficiency and reducing manufacturing costs. youtube.com
| Challenge | Common Approaches & Solutions | Expression System |
| Inclusion Body Formation | Lowering culture temperature (20-30°C), reducing inducer concentration, using specialized host strains (e.g., E. coli SoluB21™), optimizing growth media. frontiersin.orgnih.govsigmaaldrich.comnih.gov | Escherichia coli |
| Protein Refolding | Use of denaturants (e.g., urea (B33335), guanidine-HCl) followed by removal of the denaturant to allow refolding, on-column refolding. sigmaaldrich.comyoutube.com | Escherichia coli |
| Purification Affinity | Utilizing cleavable solubility-enhancing tags, developing novel, non-affinity-based purification methods. springernature.com | Various |
| Low Yield | Optimizing expression vectors with strong promoters, codon optimization for the host organism, improving cell lysis and protein recovery methods. nih.govpeakproteins.com | Various |
Advancements in Ligand Engineering for Enhanced Performance and Specificity of this compound
Significant progress has been made in engineering the 41kDa rProtein A ligand to improve its properties for industrial applications, particularly in monoclonal antibody (mAb) purification. researchgate.net A major focus has been on enhancing its stability under the alkaline conditions used for cleaning-in-place (CIP) procedures of chromatography columns. biosimilardevelopment.com Traditional Protein A is susceptible to degradation at high pH. nih.gov Through protein engineering techniques like site-directed mutagenesis, researchers have developed alkali-tolerant rProtein A variants. nih.govdiva-portal.org For instance, the "Z domain," an engineered B domain of Protein A, shows improved chemical stability. nih.gov Further engineering has led to ligands like the SuRe and PrismA domains, which exhibit significantly increased stability in high concentrations of sodium hydroxide, extending the lifetime of affinity resins. nih.gov
Another key area of advancement is tailoring the binding characteristics of rProtein A. nih.gov While wild-type Protein A binds strongly to the Fc region of many IgG subclasses, engineering efforts aim to either broaden this specificity to include other immunoglobulin types and fragments or to create highly specific variants. plos.orgnih.gov For example, mutations can be introduced to modulate pH-sensitive binding, allowing for elution of antibodies under milder, less denaturing conditions. nih.gov These engineered ligands with customized affinity and stability are crucial for developing next-generation purification platforms. researchgate.net
| Engineered Variant | Key Improvement | Engineering Strategy | Notable Feature |
| Z Domain | Enhanced chemical stability | Amino acid substitutions (A1V, G29A) in the B domain. nih.gov | Reduced affinity for the Fab fragment. researchgate.net |
| MabSelect SuRe™ Ligand | Increased alkaline stability | Protein engineering to remove alkali-sensitive sites. nih.gov | High binding capacity after incubation in 0.1 M NaOH. nih.gov |
| MabSelect PrismA™ Ligand | Extreme alkaline stability | Further refinement of the SuRe ligand through protein engineering. nih.gov | Stable after 72h incubation in 0.5 M NaOH. nih.gov |
| Histidine-mutated Variants | pH-sensitive binding | Histidine-scanning library screening and structure-based design. nih.gov | Allows for antibody elution at a higher, milder pH. nih.gov |
Integration with Emerging Biotechnologies and Analytical Platforms for this compound Studies
The development and characterization of 41kDa rProtein A are increasingly reliant on its integration with advanced biotechnologies. High-throughput screening (HTS) platforms, often in 96-well plate formats, are instrumental in rapidly evaluating large libraries of engineered Protein A variants. downstreamcolumn.comnih.gov These systems allow for the efficient screening of numerous candidates for desired traits like improved binding affinity, stability, and elution profiles, significantly accelerating the development cycle. downstreamcolumn.comnih.gov
Advanced analytical techniques are providing unprecedented insights into the structure-function relationship of rProtein A. Mass spectrometry (MS) is used to analyze the integrity of the ligand after exposure to harsh conditions, identifying specific sites of deamidation or cleavage. nih.gov Techniques like surface plasmon resonance (SPR) allow for real-time measurement of binding kinetics between rProtein A and antibodies. plos.org These analytical tools are essential for the rational design of new rProtein A constructs with optimized performance for bioprocessing and diagnostic applications. nih.gov
Exploration of New Research Paradigms for this compound in Biotechnology
While the primary application of 41kDa rProtein A remains the purification of monoclonal antibodies, new research paradigms are expanding its utility. navigo-proteins.comresearchgate.net One promising area is the development of targeted drug delivery systems. mdpi.commdpi.com By functionalizing nanoparticles with rProtein A, these constructs can bind to antibodies already targeting specific cells, creating a platform for delivering therapeutic agents with high precision. mdpi.com
Furthermore, rProtein A is a critical component in the creation of advanced biosensors and diagnostic tools. nih.govnih.gov Its ability to specifically capture antibodies makes it an ideal reagent for immunoassays. nih.gov Recombinant antibody fragments can be engineered for self-assembly on biosensor surfaces, leading to highly sensitive and specific detection of various analytes. nih.gov The convergence of rProtein A with nanocarriers and biosensor platforms signifies a shift towards more integrated and sophisticated biotechnological applications, from therapeutics to diagnostics. nih.govnih.gov The continuous evolution of protein engineering and its integration with other technologies promise to unlock even more novel applications for rProtein A in the future. taylorfrancis.commdpi.comacs.org
Q & A
Basic Questions
Q. How to confirm the molecular weight of Recombinant Protein A (41kDa) via Western Blot?
- Methodology :
- Perform SDS-PAGE under reducing conditions using a 10–12% gel. Include a pre-stained protein ladder for accurate size determination.
- Transfer proteins to a PVDF membrane and probe with a validated primary antibody (e.g., anti-His tag or protein-specific antibody). A major band at 41kDa and minor bands (e.g., 20kDa degradation products) may appear .
- Optimize antibody dilution (e.g., 1:100–1:500) and use chromogenic/chemiluminescent detection to enhance sensitivity .
- Validate results with a positive control (e.g., a commercially available 41kDa recombinant protein) .
Q. What are common sources of contamination during Recombinant Protein A purification?
- Methodology :
- Host cell proteins (HCPs) : Use affinity chromatography (e.g., His-tag or Protein A/G resins) followed by size-exclusion chromatography to remove HCPs .
- Endotoxins : Measure endotoxin levels (<1 EU/µg) via LAL assay. Employ endotoxin-removal resins or polymyxin B columns .
- Proteolytic degradation : Include protease inhibitors (e.g., PMSF) during lysis and purification. Store purified protein at -80°C with cryoprotectants (e.g., 50% glycerol) .
Q. How to optimize buffer conditions for Recombinant Protein A stability?
- Methodology :
- pH : Use PBS (pH 7.4) or Tris-based buffers for neutral stability. Avoid extremes (pH <6 or >8) to prevent aggregation .
- Additives : Include 1% BSA for blocking non-specific interactions, 5% trehalose for lyophilization, and 1mM DTT to maintain reducing conditions .
- Storage : Aliquot and store at -20°C in 50% glycerol to prevent freeze-thaw cycles .
Advanced Research Questions
Q. How to resolve discrepancies between predicted and observed molecular weights in SDS-PAGE?
- Methodology :
- Post-translational modifications : Check for glycosylation (e.g., PNGase F treatment) or phosphorylation via mass spectrometry .
- Truncation : Perform N-terminal sequencing or use antibodies targeting specific epitopes to identify cleavage products .
- Alternative splicing : Analyze mRNA transcripts via RT-PCR to confirm the expected isoform .
Q. What functional assays validate Recombinant Protein A activity beyond purity checks?
- Methodology :
- Enzymatic activity : For kinases (e.g., PKA catalytic subunit), measure substrate phosphorylation using radioactive ATP or fluorescent probes .
- Binding assays : Use surface plasmon resonance (SPR) or ITC to quantify interactions with ligands (e.g., AP-1 transcription factor dimerization for c-Fos) .
- Cellular activity : Test recombination efficiency in reporter cell lines (e.g., LoxP-modified HEK293T cells for Cre recombinase) .
Q. How to address cross-reactivity issues in immunoassays involving Recombinant Protein A?
- Methodology :
- Pre-adsorption : Incubate antibodies with lysates from non-target cells to remove non-specific binders .
- Blocking : Use 5% non-fat milk or 3% BSA in TBST to reduce background noise .
- Renaturation : For insoluble proteins, solubilize in urea (6–8M) and refold via gradient dialysis .
Q. What strategies exist for renaturing insoluble Recombinant Protein A?
- Methodology :
- Solubilization : Use 8M urea or 6M guanidine-HCl to extract inclusion bodies. Centrifuge at 20,000×g to remove debris .
- Refolding : Dialyze against decreasing urea concentrations (e.g., 4M → 2M → 0M) in refolding buffer (pH 8.5, 10% glycerol, 1mM GSH/GSSG) .
- Validation : Confirm renaturation via circular dichroism (CD) spectroscopy or functional assays .
Q. How to interpret contradictory data from Recombinant Protein A in different assays?
- Methodology :
- Orthogonal validation : Combine Western blot, ELISA, and functional assays to cross-verify results .
- Batch variability : Compare protein purity (>90% via SDS-PAGE) and endotoxin levels across batches .
- Context-dependent activity : Consider cell-type-specific post-translational modifications or co-factor requirements (e.g., Ca²⁺ for NAADP-binding proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
